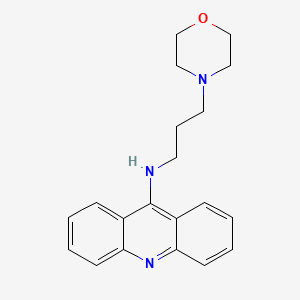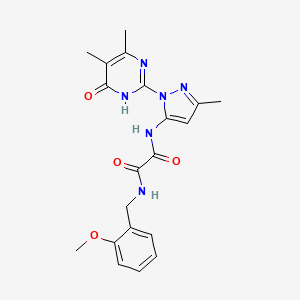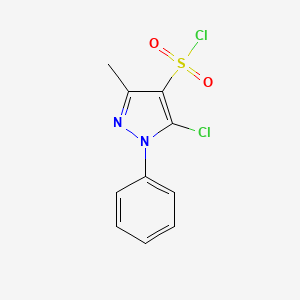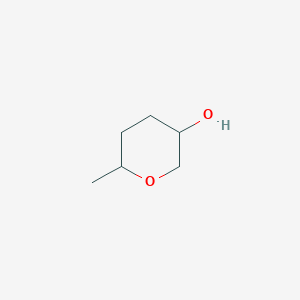![molecular formula C21H16FN5O3 B2824241 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 941989-86-2](/img/structure/B2824241.png)
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN5O3 and its molecular weight is 405.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand Development for PET Imaging
One significant application of related chemical structures involves the development of radioligands for positron emission tomography (PET) imaging. Derivatives such as [18F]PBR111 have been synthesized for imaging the translocator protein (18 kDa) with PET, a technique crucial for diagnosing and studying diseases at the molecular level. The process involves specific modifications to introduce a fluorine atom, enabling the compound to be labeled with fluorine-18, a radioactive isotope used in PET imaging. This method allows in vivo visualization and quantification of biological processes at the molecular level, providing insights into neuroinflammation and other pathological conditions (Dollé et al., 2008).
Synthesis and Biological Evaluation
Another area of research focuses on synthesizing and evaluating the biological effects of similar compounds. For instance, derivatives like substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines have been studied for their selectivity and affinity towards peripheral benzodiazepine receptors (PBRs), which play a significant role in neurodegenerative disorders. These studies involve the synthesis of compounds from precursors, followed by biological evaluation to assess their potential as imaging agents or therapeutic drugs (Fookes et al., 2008).
Antitumor and Antimicrobial Activities
Compounds with the core structure of pyrimidine have also been explored for their antitumor and antimicrobial activities. For example, certain derivatives have shown selective anti-tumor activities in vitro, suggesting that modifications to the pyrimidine ring can contribute to their efficacy against cancer cells (Xiong Jing, 2011). Additionally, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials has demonstrated good antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Hossan et al., 2012).
Novel Ligands for Receptor Studies
Research into pyrazolo[1,5-a]pyrimidines as translocator protein 18 kDa (TSPO) ligands illustrates another application. These studies involve the synthesis of novel derivatives, in vitro biological evaluation for binding affinity to TSPO, and in vivo neuroinflammation PET imaging. TSPO is recognized as an early biomarker for neuroinflammatory processes, making these derivatives valuable for researching and potentially treating neurodegenerative diseases (Damont et al., 2015).
特性
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3/c22-15-5-1-6-16(10-15)25-18(28)13-26-17-7-3-9-24-19(17)20(29)27(21(26)30)12-14-4-2-8-23-11-14/h1-11H,12-13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUWCVGPCGWCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(4-methoxybenzoyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2824160.png)
![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2824161.png)

amine](/img/structure/B2824167.png)




![1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2824175.png)
![4-[3-(3-Methoxyphenoxy)-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2824177.png)
![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide](/img/structure/B2824178.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorobenzyl)acetamide](/img/structure/B2824180.png)

